![molecular formula C6H3BrN2S B1511840 5-溴噻吩并[2,3-d]嘧啶 CAS No. 1379322-62-9](/img/structure/B1511840.png)

5-溴噻吩并[2,3-d]嘧啶

描述

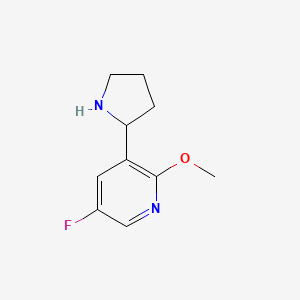

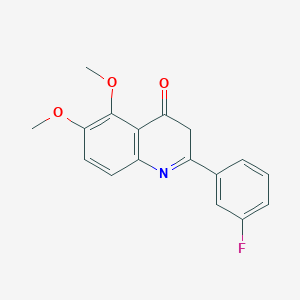

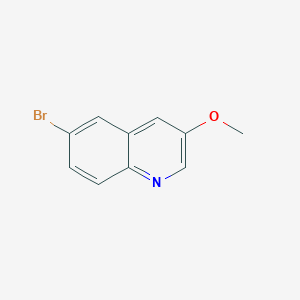

5-Bromothieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C4H3BrN2 . It is a type of pyrimidine, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines, including 5-Bromothieno[2,3-d]pyrimidine . For instance, Adepu et al. reported the synthesis of several thieno[2,3-d]pyrimidine derivatives carrying a cyclohexane ring linked to a five- or six-membered heterocyclic scaffold together with a benzylic nitrile .Molecular Structure Analysis

The molecular structure of 5-Bromothieno[2,3-d]pyrimidine is characterized by a bromine atom attached to a thieno[2,3-d]pyrimidine core . The average mass of the molecule is 215.070 Da, and the monoisotopic mass is 213.920029 Da .Chemical Reactions Analysis

Pyrimidines, including 5-Bromothieno[2,3-d]pyrimidine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

5-Bromothieno[2,3-d]pyrimidine has a density of 1.9±0.1 g/cm3, a boiling point of 309.8±22.0 °C at 760 mmHg, and a flash point of 141.2±22.3 °C . It has a molar refractivity of 46.4±0.3 cm3, and a molar volume of 115.7±3.0 cm3 .科学研究应用

生化特性和生物特异性

5-溴噻吩并[2,3-d]嘧啶衍生物因其生化和生物特性而受到研究,研究结果表明这些化合物可以干扰细胞过程,具有生物特异性,并表现出选择性。例如,合成类似物 BrTu 已证明具有进入哺乳动物细胞核苷酸库、抑制哺乳动物细胞生长以及区分病毒 RNA 依赖性和所有形式的 DNA 依赖性 RNA 合成的能力。这种特异性使 BrTu 成为研究细胞-病毒关系的宝贵代谢探针 (Brdar & Reich, 2008)。

抗病毒活性

5-取代-2,4-二氨基-6-[2-(膦酰甲氧基)乙氧基]嘧啶在细胞培养中表现出显着的抗逆转录病毒活性,特别是针对人类免疫缺陷病毒和莫洛尼鼠肉瘤病毒。5-卤代取代的存在显着增强了抗逆转录病毒活性,与阿德福韦和替诺福韦等参考药物相当,且没有可测量的毒性 (Hocková 等人,2003)。

追踪 DNA 合成

胸苷的卤代类似物,例如 5-溴-2'-脱氧尿苷 (BrdU),已被广泛用于标记新合成的 DNA,从而能够研究细胞增殖和发育。胸苷类似物(如 EdU)的发展,可以更轻松地检测到,并且对细胞结构和功能的影响更小,代表了标记 DNA 合成以进行各种生物学研究的重大进步 (Cavanagh 等人,2011)。

作用机制

While the specific mechanism of action for 5-Bromothieno[2,3-d]pyrimidine is not mentioned in the search results, pyrimidine derivatives in general have been found to inhibit various enzymes and pathways. For instance, they can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

未来方向

Thienopyrimidine derivatives, including 5-Bromothieno[2,3-d]pyrimidine, hold a unique place in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are widely represented in medicinal chemistry . Future research could focus on the development of new pyrimidines as anti-inflammatory agents and the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

IUPAC Name |

5-bromothieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-5-2-10-6-4(5)1-8-3-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKOMSVMLIYEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CSC2=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735714 | |

| Record name | 5-Bromothieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromothieno[2,3-d]pyrimidine | |

CAS RN |

1379322-62-9 | |

| Record name | 5-Bromothieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate](/img/structure/B1511788.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine](/img/structure/B1511815.png)